molecular formula C19H26N2O2S2 B2841712 2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 953231-70-4

2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No. B2841712
CAS RN: 953231-70-4
M. Wt: 378.55
InChI Key: PJCXWXDEDFFBKA-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide” is a complex organic molecule that contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The presence of the thiophen-2-ylmethyl group suggests that this compound might have interesting electronic properties.

Scientific Research Applications

Synthesis and Biological Evaluation Sulfonamide derivatives, including those related to the compound , have been extensively synthesized and evaluated for their biological activities. For example, a study by Oinuma et al. (1991) discussed the synthesis and evaluation of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, highlighting their potential in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991). This suggests the therapeutic potential of sulfonamide derivatives in cardiovascular diseases.

Pharmacological Properties Sulfonamide compounds have been investigated for their pharmacological properties, including their roles as antiallergic agents. Shigenaga et al. (1993) synthesized a series of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides and evaluated their preventive effects on systemic anaphylaxis in guinea pigs, identifying compounds with potent activity (Shigenaga et al., 1993). Such studies demonstrate the potential of sulfonamide derivatives in treating allergic reactions.

Inhibition of Corrosion In the field of materials science, sulfonamide derivatives have been explored for their corrosion inhibition properties. Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces, highlighting the potential of these compounds in corrosion protection (Kaya et al., 2016).

Neuroprotective and Cognitive Enhancing Properties Sulfonamide derivatives have also been studied for their neuroprotective and cognitive-enhancing effects. Hirst et al. (2006) characterized SB-399885, a selective 5-HT6 receptor antagonist with potent activity, which demonstrated cognitive-enhancing properties in aged rat models, suggesting the therapeutic potential of sulfonamide derivatives in neurodegenerative diseases and cognitive disorders (Hirst et al., 2006).

properties

IUPAC Name

2-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c22-25(23,14-10-17-5-2-1-3-6-17)20-15-18-8-11-21(12-9-18)16-19-7-4-13-24-19/h1-7,13,18,20H,8-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCXWXDEDFFBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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